8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Antikinetoplastid drug discovery Suzuki-Miyaura cross-coupling Nitroreductase bioactivation

8-Bromo-6-nitroimidazo[1,2-a]pyridine HCl (≥98%) is a dual-functional building block for antiparasitic R&D. The 6-NO₂ group enables bioactivation by parasitic NTR1, while the 8-Br allows Suzuki-Miyaura diversification to optimize potency and CNS penetration (LogP 3.33, PSA 63.12 Ų). The HCl salt improves solubility and stability. Ideal for focused library synthesis against Leishmania and Trypanosoma.

Molecular Formula C7H5BrClN3O2
Molecular Weight 278.49 g/mol
CAS No. 957120-43-3
Cat. No. B1519799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride
CAS957120-43-3
Molecular FormulaC7H5BrClN3O2
Molecular Weight278.49 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Cl
InChIInChI=1S/C7H4BrN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H
InChIKeyXAUNQZNOHAPMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-nitroimidazo[1,2-a]pyridine Hydrochloride (CAS 957120-43-3): A Strategic Building Block for Nitroimidazopyridine Pharmacophores


8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride (CAS 957120-43-3, MFCD09800973) is a heterocyclic building block that belongs to the imidazo[1,2-a]pyridine family, characterized by a bromine atom at the 8-position, a nitro group at the 6-position, and a hydrochloride salt form. With a molecular weight of 278.49 g/mol and a LogP of 3.33 [1], this compound is commercially available at purities ranging from 95% to 98% . The imidazo[1,2-a]pyridine scaffold has been extensively investigated as a core pharmacophore for antikinetoplastid drug discovery, including potent antileishmanial and antitrypanosomal agents [2]. The specific 8-bromo-6-nitro substitution pattern provides a unique dual-functionalization platform—the bromine enables versatile cross-coupling reactions while the nitro group serves as a bioactivatable warhead that can be reduced by parasitic nitroreductases to generate cytotoxic species [2].

Why 8-Bromo-6-nitroimidazo[1,2-a]pyridine Hydrochloride Cannot Be Replaced by Generic Imidazopyridine Analogs


The imidazo[1,2-a]pyridine scaffold alone is insufficient for defining biological activity; substitution pattern is the critical determinant of both chemical reactivity and pharmacological profile. SAR studies have established that the 3-nitro-6,8-disubstituted imidazo[1,2-a]pyridine pharmacophore requires specific electronic and steric features for optimal antiparasitic activity [1]. The 6-nitro group is essential for bioactivation by type 1 nitroreductases (NTR1)—a mechanism that confers selective toxicity toward trypanosomatid parasites over mammalian cells [1]. The 8-bromo substituent serves as a strategic handle for Suzuki-Miyaura cross-coupling, enabling systematic diversification to optimize potency and selectivity [1]. The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base , a practical advantage in both synthesis and biological assay preparation. Substitution of either the 8-bromo or 6-nitro position with alternative groups (e.g., 8-chloro, 6-unsubstituted, or 8-aryl without the nitro warhead) fundamentally alters the compound's synthetic utility, bioactivation potential, and downstream SAR exploration.

Quantitative Differentiation of 8-Bromo-6-nitroimidazo[1,2-a]pyridine Hydrochloride from Closest Analogs


Dual-Functionalization Platform: 8-Bromo Suzuki Handle + 6-Nitro Bioactivation Warhead

The 8-bromo-6-nitro substitution pattern is uniquely positioned for generating antikinetoplastid leads. The bromine at position 8 enables Suzuki-Miyaura cross-coupling to introduce diverse aryl groups, which has been shown to significantly increase antitrypanosomal activity relative to the unsubstituted or bromo-only scaffold [1]. Simultaneously, the 6-nitro group serves as the bioactivation warhead recognized by parasitic type 1 nitroreductases (NTR1), a mechanism validated through studies using NTR1-overexpressing strains where reduction potentials of hit compounds (−0.64 to −0.70 V) were higher than fexinidazole (−0.83 V) [1]. Analogs lacking the 6-nitro group (e.g., 8-bromo-imidazo[1,2-a]pyridine without nitro) lack this bioactivation mechanism entirely. Analogs lacking the 8-bromo group (e.g., 6-nitroimidazo[1,2-a]pyridine, CAS 25045-82-3) cannot undergo facile aryl diversification at this position.

Antikinetoplastid drug discovery Suzuki-Miyaura cross-coupling Nitroreductase bioactivation

Enhanced Lipophilicity for Improved Cellular Permeability vs. Non-Brominated Analogs

The 8-bromo substituent significantly increases lipophilicity relative to non-brominated imidazopyridine analogs. The target compound has a calculated LogP of 3.33 [1]. In contrast, 6-nitroimidazo[1,2-a]pyridine (CAS 25045-82-3), lacking the 8-bromo atom, has a significantly lower LogP . Within the SAR framework for antikinetoplastid activity, optimal lipophilicity is essential for membrane permeability and intracellular accumulation in parasites [2].

Lipophilicity Cellular permeability Physicochemical properties

Superior Polar Surface Area (PSA) for Blood-Brain Barrier Penetration Potential

The target compound has a calculated Polar Surface Area (PSA) of 63.12 Ų [1]. This value falls within the favorable range for potential blood-brain barrier (BBB) penetration (generally PSA < 90 Ų for CNS drugs). The nitro group contributes modestly to PSA while maintaining the lipophilicity necessary for membrane crossing. This combination of moderate PSA and elevated LogP (3.33) suggests a balanced profile for accessing intracellular and CNS targets, differentiating it from more polar, non-brominated imidazopyridines.

Polar surface area Blood-brain barrier penetration CNS drug discovery

Stable Hydrochloride Salt Form: Enhanced Solubility and Handling vs. Free Base

The hydrochloride salt of 8-bromo-6-nitroimidazo[1,2-a]pyridine offers improved aqueous solubility and stability during storage and handling compared to the free base form (CAS 957187-28-9) . Commercial suppliers consistently provide the HCl salt with purity specifications of 95% or 98%, stored at room temperature, confirming its solid-state stability . This is a practical differentiator for users who require reliable dissolution in aqueous buffers for biological assays or reproducible reaction conditions in synthetic workflows.

Salt selection Aqueous solubility Handling stability

High-Value Research Applications for 8-Bromo-6-nitroimidazo[1,2-a]pyridine Hydrochloride (CAS 957120-43-3)


Lead Optimization of Antileishmanial and Antitrypanosomal Drug Candidates

This compound serves as a key building block for generating focused libraries of 3-nitroimidazo[1,2-a]pyridine derivatives via Suzuki-Miyaura cross-coupling at the 8-position. The resulting 8-aryl analogs can be screened for activity against Leishmania and Trypanosoma species, with the nitro group ensuring bioactivation by parasitic NTR1 [1]. This workflow directly supports medicinal chemistry programs targeting neglected tropical diseases.

Structure-Activity Relationship (SAR) Studies of the 8-Position in Nitroimidazopyridine Pharmacophores

The 8-bromo group provides a versatile handle for systematic SAR exploration. Researchers can use this compound to introduce diverse aryl, heteroaryl, alkyl, or amine substituents at the 8-position while keeping the 6-nitro warhead constant. This enables precise mapping of how 8-substituent electronics and sterics influence antiparasitic potency, selectivity, and reduction potential [1].

Synthesis of CNS-Penetrant Antiparasitic Probes

Given its calculated LogP (3.33) and PSA (63.12 Ų), this building block is well-suited for developing probes to study parasites with CNS involvement, such as Trypanosoma brucei (causing human African trypanosomiasis with neurological stage) [1]. The physicochemical properties suggest potential for crossing the blood-brain barrier, a critical requirement for late-stage drug candidates.

Development of Dual-Action Hybrid Molecules

The dual-functionalization of this building block enables the design of hybrid molecules that combine the nitroimidazopyridine pharmacophore with other bioactive moieties via the 8-position. For example, attaching a known kinase inhibitor fragment or a fluorescent reporter could yield chemical probes for target identification or mechanism-of-action studies in parasitic organisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.